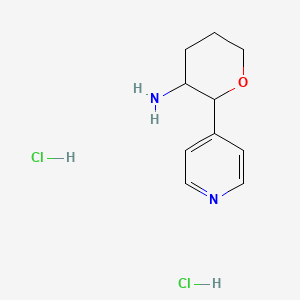
2-Pyridin-4-yloxan-3-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-4-yloxan-3-amine;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a pyridine ring and an oxan-3-amine group, making it a valuable subject of study in various fields.
準備方法
The synthesis of 2-Pyridin-4-yloxan-3-amine;dihydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of pyridine substrates, which undergo reactions such as cyclization and cycloaddition . Industrial production methods often involve the use of palladium catalysts under microwave irradiation to achieve high yields of the compound . Additionally, cross-coupling reactions and basic hydrolysis are employed to produce the desired product efficiently .
化学反応の分析
2-Pyridin-4-yloxan-3-amine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, microwave irradiation, and basic hydrolysis agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified functional groups.
科学的研究の応用
2-Pyridin-4-yloxan-3-amine;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential therapeutic applications due to its unique chemical structure and biological activity. In medicine, it is being studied for its potential use in drug development and as a therapeutic agent. Additionally, in the industrial sector, it is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Pyridin-4-yloxan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
類似化合物との比較
2-Pyridin-4-yloxan-3-amine;dihydrochloride can be compared with other similar compounds, such as 2-pyridone derivatives and pyrrolidine-based compounds . These compounds share some structural similarities but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxan-3-amine group, which imparts distinct chemical and biological properties.
生物活性
2-Pyridin-4-yloxan-3-amine; dihydrochloride is a chemical compound that has attracted significant scientific interest due to its potential therapeutic and industrial applications. It features a unique chemical structure that includes a pyridine ring and an oxan-3-amine group, making it a valuable subject of study in various fields, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 2-pyridin-4-yloxan-3-amine; dihydrochloride |
| Molecular Formula | C10H16Cl2N2O |
| Molecular Weight | 251.15 g/mol |
| Canonical SMILES | C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |
| InChI Key | DUAMXDRVMQBWPF-UHFFFAOYSA-N |
These properties suggest that the compound may exhibit diverse biological activities, warranting further investigation into its mechanisms of action and potential therapeutic uses.
The biological activity of 2-Pyridin-4-yloxan-3-amine; dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to bind to target proteins or enzymes, modulating their activity and leading to various biological effects. This mechanism is essential for understanding its potential applications in drug development.
Potential Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that 2-Pyridin-4-yloxan-3-amine; dihydrochloride may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties: Investigations into the compound's anticancer effects are ongoing, with initial findings indicating that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects: Some studies have suggested that the compound could exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 2-Pyridin-4-yloxan-3-amine; dihydrochloride against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
Another research project focused on the anticancer properties of this compound. The study found that treatment with 2-Pyridin-4-yloxan-3-amine; dihydrochloride resulted in reduced viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Study 3: Neuroprotection
A recent investigation explored the neuroprotective effects of the compound in vitro. The findings indicated that it could reduce oxidative stress markers and promote neuronal survival under harmful conditions, highlighting its potential application in neurodegenerative disease management.
特性
IUPAC Name |
2-pyridin-4-yloxan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAMXDRVMQBWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














